NIBR-0213 -

NIBR-0213

Catalog Number: EVT-277050
CAS Number:
Molecular Formula: C27H29ClN2O3
Molecular Weight: 465.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid, commonly known as NIBR-0213 or NIBR0213, is a potent and selective competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , ] This compound plays a crucial role in scientific research by enabling the study of S1P1 signaling pathways and their implications in various physiological and pathological processes.

Sphingosine-1-phosphate (S1P)

    Compound Description: Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that acts as a signaling molecule by binding to and activating a family of five G protein-coupled receptors, designated S1PR1-5. S1P plays a crucial role in regulating various physiological processes, including cell survival, proliferation, migration, and immune responses. [, , , , , ]

    Relevance: S1P is the endogenous ligand for S1PR1, the receptor which NIBR-0213 acts upon as a competitive antagonist. [, , , , , ] Understanding the interaction between S1P and S1PR1 is essential to elucidating the mechanism of action and potential therapeutic effects of NIBR-0213.

FTY720 (Fingolimod)

    Compound Description: FTY720, also known as fingolimod, is an immunomodulatory drug used in the treatment of multiple sclerosis. It functions as a sphingosine-1-phosphate receptor modulator, primarily targeting S1PR1 but also exhibiting activity at other S1P receptors like S1P3. Upon phosphorylation in vivo, FTY720-phosphate acts as a functional antagonist at S1PR1, leading to the internalization and degradation of the receptor, effectively reducing S1P signaling. [, ]

    Relevance: Like NIBR-0213, FTY720 modulates S1P signaling, particularly through S1PR1. Both compounds, through their actions on S1PR1, impact processes like immune cell trafficking and vascular permeability. [, ] Comparing their pharmacological profiles can provide valuable insights into the potential benefits and limitations of targeting S1P receptors for therapeutic purposes.

FTY720-phosphate

    Compound Description: FTY720-phosphate is the active metabolite of FTY720, formed by phosphorylation in vivo. It acts as a potent agonist at S1PR1, initially activating the receptor but subsequently leading to its internalization and degradation. This results in the functional antagonism of S1PR1 signaling, contributing to the immunosuppressive effects of FTY720. []

    Relevance: While NIBR-0213 acts as a competitive antagonist of S1PR1, FTY720-phosphate exerts its effects through agonist-induced receptor downregulation. [] Despite their different mechanisms at the receptor level, both compounds ultimately modulate S1P signaling and may share certain downstream effects, highlighting the complexity of S1P receptor pharmacology.

[18F]TZ4877

    Compound Description: [18F]TZ4877 is a radiotracer specifically designed for positron emission tomography (PET) imaging of S1PR1 expression. [] Its use allows for the non-invasive assessment of S1PR1 levels in vivo, providing valuable information about the receptor's involvement in various physiological and pathological conditions.

    Relevance: [18F]TZ4877 serves as a valuable tool to investigate the in vivo distribution and expression patterns of S1PR1, the receptor targeted by NIBR-0213. [] By understanding the baseline levels and changes in S1PR1 expression, researchers can better evaluate the potential therapeutic window and target engagement of NIBR-0213 in preclinical and clinical settings.

TY52156

    Compound Description: TY52156 is a selective antagonist of the S1P receptor subtype S1P3. It effectively blocks the binding of S1P to S1P3, inhibiting downstream signaling pathways mediated by this receptor. []

    Relevance: While NIBR-0213 primarily targets S1PR1, TY52156 selectively antagonizes S1P3. [] This difference in receptor selectivity is important for dissecting the specific roles of different S1P receptor subtypes in various biological processes and can inform the development of more targeted therapies.

JTE-013

    Compound Description: JTE-013 is a selective antagonist of S1P2. It specifically blocks the binding of S1P to S1P2, inhibiting signaling pathways downstream of this receptor subtype. []

    Relevance: The use of JTE-013, which selectively antagonizes S1P2, alongside NIBR-0213, which targets S1PR1, allows researchers to dissect the specific contributions of each receptor subtype to the overall effects of S1P signaling. [] This is crucial for understanding the complex interplay between different S1P receptors and for designing drugs with improved selectivity and fewer off-target effects.

    Compound Description: CS1P1 is a radioligand that specifically binds to S1PR1. It can be radiolabeled, such as with tritium ([3H]CS1P1), for use in autoradiography studies to quantify S1PR1 expression levels in tissues. []

    Relevance: [3H]CS1P1 serves as a valuable tool for quantifying S1PR1 expression levels, the primary target of NIBR-0213. [] Understanding S1PR1 density in different tissues can provide insights into the potential efficacy and selectivity of NIBR-0213 in preclinical and clinical settings.

Overview

NIBR-0213 is a synthetic compound that acts as a potent and selective antagonist for the sphingosine-1-phosphate receptor-1 (S1P1). It is recognized for its role in modulating immune responses, particularly in lymphocyte egress from lymphoid tissues. The formal chemical name of NIBR-0213 is N-[[3’-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]-L-alanine, with a molecular formula of C27H29ClN2O3 and a molecular weight of 465.0 g/mol. The compound is primarily utilized in research involving autoimmune diseases and inflammation due to its ability to influence lymphocyte behavior.

Source and Classification

NIBR-0213 was developed by Novartis Institutes for BioMedical Research and has been classified under the category of sphingosine-1-phosphate receptor modulators. Its significant pharmacological properties make it a subject of interest in studies related to multiple sclerosis, autoimmune conditions, and other inflammatory diseases. The compound exhibits high selectivity for S1P1 over other sphingosine-1-phosphate receptors, such as S1P2, S1P3, and S1P4, which are less affected at concentrations exceeding 10 µM .

Synthesis Analysis

Methods

The synthesis of NIBR-0213 involves several steps that utilize standard organic chemistry techniques. The precursor compounds are combined through coupling reactions, followed by purification processes such as chromatography to isolate the final product. Specific methodologies have been documented in various studies, detailing the conditions under which NIBR-0213 is synthesized.

Technical Details

The synthesis typically begins with the preparation of a biphenyl intermediate, which is subsequently modified through amination and acylation reactions. The final compound is crystallized from suitable solvents to achieve high purity levels, generally ≥98% .

Molecular Structure Analysis

Structure

NIBR-0213 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes a biphenyl moiety linked to an L-alanine derivative, with a chloro-substituted aromatic ring.

Data

The compound's solubility profile indicates that it is soluble in organic solvents like ethanol and dimethyl sulfoxide at concentrations around 25 mg/ml but shows limited solubility in aqueous buffers . Its UV absorbance peaks at wavelengths of 212 nm, 249 nm, and 316 nm, suggesting specific electronic transitions within its molecular framework.

Chemical Reactions Analysis

Reactions

NIBR-0213 primarily interacts with the S1P1 receptor through competitive binding mechanisms. This interaction results in the blockade of receptor activation by endogenous sphingosine-1-phosphate, thereby inhibiting downstream signaling pathways associated with immune cell migration.

Technical Details

In vitro assays have demonstrated that NIBR-0213 exhibits IC50 values of approximately 2.0 to 2.5 nM against human S1P1 in calcium mobilization and GTPγS binding assays . These values indicate its high potency as an antagonist.

Mechanism of Action

NIBR-0213 functions by competitively inhibiting the binding of sphingosine-1-phosphate to the S1P1 receptor. This inhibition disrupts the normal signaling cascade that promotes lymphocyte egress from lymphoid tissues into circulation. Consequently, the administration of NIBR-0213 leads to a significant reduction in peripheral blood lymphocyte counts in animal models .

Process

Upon oral administration, NIBR-0213 has been shown to reduce blood lymphocytes by approximately 75% within hours . Its effects are sustained over time due to its pharmacokinetic properties, allowing it to maintain effective concentrations within the system for extended periods.

Physical and Chemical Properties Analysis

Physical Properties

NIBR-0213 is supplied as a crystalline solid and should be stored at -20°C for optimal stability, which can last for up to four years .

Chemical Properties

The compound's solubility characteristics indicate it is sparingly soluble in aqueous solutions but can achieve higher concentrations when initially dissolved in organic solvents before dilution with buffers. This property is crucial for preparing stock solutions for laboratory experiments.

Applications

NIBR-0213 has significant scientific applications primarily in immunology and pharmacology research. Its ability to modulate immune responses makes it valuable in studying conditions such as:

  • Multiple sclerosis: Investigating its effects on disease progression and symptom management.
  • Autoimmune diseases: Evaluating its potential therapeutic benefits in conditions characterized by aberrant lymphocyte activity.
  • Inflammation: Understanding its role in inflammatory pathways and potential applications in treating chronic inflammatory disorders.

Research continues into optimizing NIBR-0213 and similar compounds for clinical use, particularly focusing on their safety profiles and long-term efficacy in managing immune-mediated diseases .

Properties

Product Name

NIBR-0213

IUPAC Name

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid

Molecular Formula

C27H29ClN2O3

Molecular Weight

465.0 g/mol

InChI

InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1

InChI Key

KYHUARFFBDLROH-MOPGFXCFSA-N

SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C

Solubility

Soluble in DMSO

Synonyms

NIBR-0213; NIBR 0213; NIBR0213.

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.